molecular formula C10H9BrN2 B6249956 3-(4-bromophenyl)-4-methyl-1H-pyrazole CAS No. 208511-70-0

3-(4-bromophenyl)-4-methyl-1H-pyrazole

Cat. No.: B6249956
CAS No.: 208511-70-0
M. Wt: 237.10 g/mol
InChI Key: ICJRBQCMYWPUHG-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a 4-bromophenyl group and a methyl group. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-4-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate then reacts with 4-methyl-3-penten-2-one under acidic conditions to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The pyrazole ring can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted pyrazoles.

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of dihydropyrazoles.

Scientific Research Applications

3-(4-Bromophenyl)-4-methyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activities by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the modifications made to the pyrazole scaffold .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-4-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromophenyl group enhances its reactivity in substitution reactions, while the methyl group influences its pharmacokinetic properties.

Properties

CAS No.

208511-70-0

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

5-(4-bromophenyl)-4-methyl-1H-pyrazole

InChI

InChI=1S/C10H9BrN2/c1-7-6-12-13-10(7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)

InChI Key

ICJRBQCMYWPUHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1)C2=CC=C(C=C2)Br

Purity

95

Origin of Product

United States

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